D-(+)-Trehalose dihydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Disaccharide composed of two α-glucose units. Used as a protein stabilizer. Also used as a food additive in many processed foods.

Trehalose analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.

Trehalose is a naturally occurring disaccharide which is used as a nontoxic cryoprotectant of enzymes, membranes and vaccines. It serves as a carbohydrate reserve in microorganisms and protects them from adverse conditions.

Certified pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to pharmacopeia primary standards.

Trehalose is a natural non-reducing disaccharide composed of two α-glucose units. It is found in all major groups of organisms except vertebrates, has biological functions as an osmolyte, storage reserve, and stress protectant, and has diverse commercial applications. Trehalose can also induce or enhance autophagy.

属性

CAS 编号 |

6138-23-4 |

|---|---|

分子式 |

C12H24O12 |

分子量 |

360.31 g/mol |

IUPAC 名称 |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol;hydrate |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12;/h3-20H,1-2H2;1H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1 |

InChI 键 |

PZVLBICKVLYSRO-INJDEQCRSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O.O.O |

手性 SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O.O |

规范 SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O.O |

外观 |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

6138-23-4 |

同义词 |

Trehalose Dihydrate; α,α-Trehalose Dihydrate; α-D-Glucopyranosyl α-D-Glucopyranoside Dihydrate; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of trehalose?

A1: Trehalose, a disaccharide composed of two glucose units, has the molecular formula C12H22O11 and a molecular weight of 342.30 g/mol.

Q2: How does trehalose interact with proteins to enhance their stability?

A2: Trehalose stabilizes proteins primarily through a mechanism called preferential hydration. [, , , ] This involves trehalose molecules preferentially interacting with water molecules surrounding the protein, forming a protective layer. This layer prevents protein unfolding, aggregation, and denaturation under stress conditions like heat, cold, and dehydration. [, , ]

Q3: What are the downstream effects of trehalose accumulation in plants?

A3: Trehalose plays a multifaceted role in plant growth, development, and stress response. [, , , ] It influences cell division, cell shape, and plant architecture. [] Accumulation of trehalose and its precursor, trehalose-6-phosphate (T6P), regulates carbon metabolism, promotes stress tolerance, and modulates the expression of genes involved in various metabolic processes, including photosynthesis and nitrogen assimilation. [, , ]

Q4: How does trehalose contribute to the anhydrobiotic capabilities of certain organisms?

A4: Trehalose is a key player in anhydrobiosis, allowing organisms to survive extreme dehydration. [] It acts as a water replacement molecule, forming hydrogen bonds with cellular components like proteins and lipids as water is removed during drying. [] This helps to maintain the structural integrity of cells and prevents damage during dehydration and rehydration.

Q5: Can trehalose be used to enhance the stability of liposomes during drying?

A5: Yes, trehalose can significantly improve the stability of dry liposomes. [] It does this by interacting with phospholipid bilayers, preventing detrimental phase transitions and leakage of encapsulated solutes during the dehydration and rehydration processes. []

Q6: How does the concentration of trehalose affect its ability to protect liposomes during drying?

A6: While trehalose can protect liposomes during drying, the concentration plays a crucial role. [] Both very high and very low concentrations can be detrimental. [] The optimal concentration may vary depending on the specific lipid composition and other factors.

Q7: What is the role of trehalose synthase in trehalose production?

A7: Trehalose synthase is a key enzyme in the biosynthesis of trehalose. [, , ] It catalyzes the reversible interconversion of maltose, another disaccharide, into trehalose. [, ] This enzymatic pathway provides a convenient and cost-effective method for trehalose production. []

Q8: How can molecular dynamics simulations help us understand the protective role of trehalose?

A8: Molecular dynamics simulations allow researchers to study the interactions between trehalose and biomolecules like proteins and lipids at the atomic level. [, , , ] These simulations provide valuable insights into how trehalose alters protein dynamics, prevents aggregation, and influences the physical properties of membranes, contributing to its protective effects. [, ]

Q9: Can the structure of trehalose be modified to improve its bioprotective properties?

A9: While trehalose possesses inherent bioprotective properties, researchers are exploring structural modifications to enhance its effectiveness further. [] This involves synthesizing trehalose analogs with altered chemical groups to optimize interactions with target molecules, potentially leading to improved stability, solubility, or bioavailability. []

Q10: What strategies can be used to improve the delivery of trehalose into cells for cryopreservation?

A10: Trehalose faces challenges in penetrating cell membranes. [] Researchers are actively investigating methods like using carrier molecules, electroporation, or genetically engineering cells to express trehalose transporters to enhance intracellular delivery and improve its cryoprotective efficacy. []

Q11: Can trehalose be used as a topical agent for treating skin conditions?

A12: Research suggests that trehalose's ability to protect cells from dehydration and stress makes it a promising candidate for topical applications. [] Studies are exploring its potential in treating skin conditions like dryness, wounds, and even some types of skin cancer. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

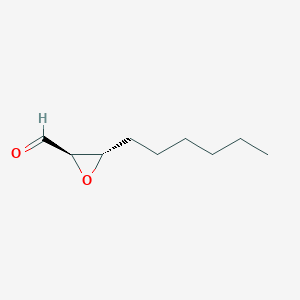

![methyl (2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2R,3S,4R,5R,6S)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoate](/img/structure/B142516.png)

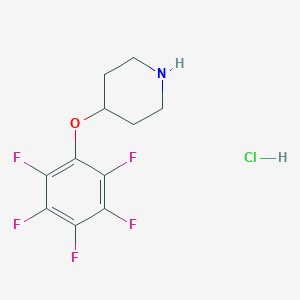

![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)

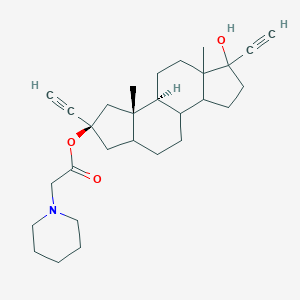

![1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione](/img/structure/B142549.png)